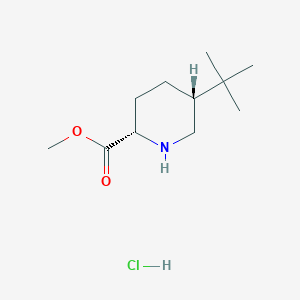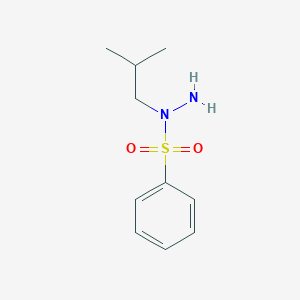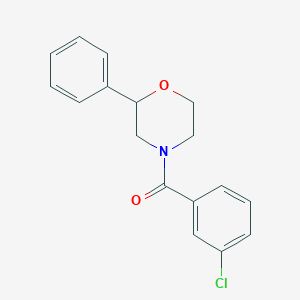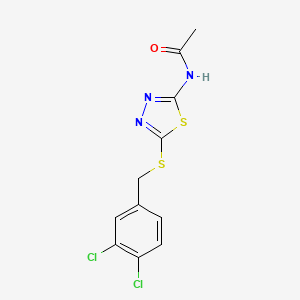
N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide” is a chemical compound with the linear formula C17H11Cl2N3O3S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C . This reaction affords a series of dichlorobenzamide derivatives in good yields .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a linear formula of C17H11Cl2N3O3S . The molecular weight of the compound is 408.266 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in N,N′-dimethylformamide solution at 60 °C . This reaction leads to the formation of a series of dichlorobenzamide derivatives .Applications De Recherche Scientifique
Anticancer Potential
Research has identified the synthesis and evaluation of various thiadiazole derivatives, including N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide and its analogs, demonstrating significant potential in anticancer applications. These compounds have been synthesized and tested against different cancer cell lines, showing potent cytotoxic effects. For example, a study by Abu-Melha et al. (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and evaluated their cytotoxic activities against four cancer cell lines, finding powerful cytotoxic results against breast cancer compared to other derivatives and 5-fluorouracil as a reference (Abu-Melha, 2021). Similarly, Çevik et al. (2020) synthesized new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives, investigating their anticancer activities and finding promising cytotoxic activity against MCF7 and A549 cancer cells (Çevik et al., 2020).
Antibacterial and Antifungal Activities
The antibacterial and antifungal potential of this compound related compounds has also been explored. Tamer and Qassir (2019) synthesized acetylenic derivatives of substituted 1,3,4-thiadiazole, demonstrating some activities as antibacterial and antifungal agents (Tamer & Qassir, 2019). This highlights the potential of these compounds in addressing various microbial infections.
Antiviral Properties
The antiviral activities of thiadiazole derivatives, including those related to this compound, are another area of scientific interest. Compounds synthesized from thiadiazole backbones have shown promising antiviral properties against various viruses. For instance, compounds with 1,3,4-thiadiazole moieties have been evaluated for their antiviral activities, offering a potential route for developing new antiviral agents (Rezki, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3OS2/c1-6(17)14-10-15-16-11(19-10)18-5-7-2-3-8(12)9(13)4-7/h2-4H,5H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTPHKXAZAJWJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

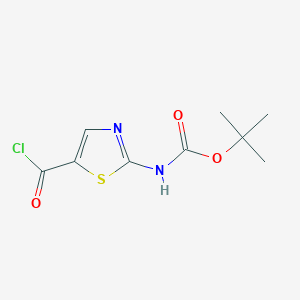
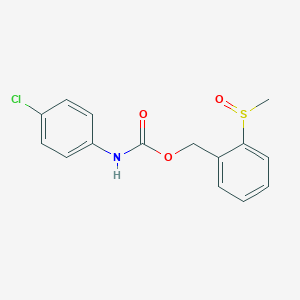

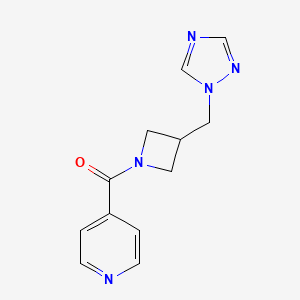
![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2783816.png)


![N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2783819.png)
![N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2783822.png)

![N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2783824.png)
